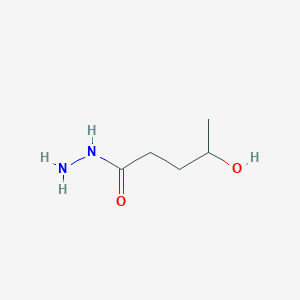

4-Hydroxypentanehydrazide

Description

4-Hydroxypentanehydrazide is a hydrazide derivative characterized by a five-carbon aliphatic chain with a hydroxyl group at the fourth position and a hydrazide functional group (-CONHNH₂) at the terminal carbon. Hydrazides are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing heterocycles or bioactive molecules.

Properties

IUPAC Name |

4-hydroxypentanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-4(8)2-3-5(9)7-6/h4,8H,2-3,6H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVHERLFWFKPNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296618 | |

| Record name | 4-hydroxypentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-84-0 | |

| Record name | NSC110496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxypentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypentanehydrazide can be synthesized through several methods. One common approach involves the reaction of a lactone with hydrazine hydrate. For example, the reaction of gamma-valerolactone with hydrazine hydrate in a polar solvent like methanol can yield 4-Hydroxypentanehydrazide . The reaction typically requires mild heating and stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 4-Hydroxypentanehydrazide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypentanehydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the hydroxyl group can yield 4-oxopentanehydrazide.

Reduction: Reduction of the hydrazide group can produce 4-hydroxypentylamine.

Substitution: Substitution reactions can lead to various derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Hydrazides, including 4-hydroxypentanehydrazide, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this category can act against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of hydrazides to inhibit essential enzymes in microorganisms, disrupting their metabolic processes. For instance, derivatives of hydrazides have shown significant inhibitory effects on laccase, an enzyme secreted by phytopathogenic fungi, which is crucial for their virulence .

- Case Studies : A study highlighted the synthesis of various hydrazide-hydrazone derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| 4-Hydroxypentanehydrazide Derivative 1 | 32 | Staphylococcus aureus |

| 4-Hydroxypentanehydrazide Derivative 2 | 64 | Escherichia coli |

| Control (Ciprofloxacin) | 5 | Various |

Anticancer Properties

The anticancer potential of hydrazides has also been a significant focus. Studies have indicated that certain hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines.

- Research Findings : In vitro studies have shown that specific derivatives of 4-hydroxypentanehydrazide can induce apoptosis in cancer cells. For instance, compounds derived from salicylaldehyde hydrazones demonstrated IC50 values significantly lower than conventional chemotherapeutics, indicating higher potency .

- Mechanisms : The anticancer activity is often linked to the ability of these compounds to interfere with DNA replication and repair mechanisms in cancer cells. This disruption leads to increased cell death and reduced tumor growth .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4-Hydroxypentanehydrazide Derivative A | 0.03 | HL-60 (Leukemia) |

| 4-Hydroxypentanehydrazide Derivative B | 0.05 | SaOS-2 (Osteosarcoma) |

| Control (Melphalan) | >900 | Various |

Enzyme Inhibition

The inhibition of enzymes such as laccase by hydrazides presents another promising application. This property is particularly relevant in agricultural biotechnology.

- Application in Agriculture : By inhibiting laccase production in phytopathogenic fungi, hydrazides can potentially protect crops from fungal infections. This application could lead to the development of novel fungicides based on these compounds .

- Research Insights : Studies have shown that specific structural modifications in hydrazides enhance their enzyme inhibition capabilities, suggesting a structure-activity relationship that can be exploited for designing more effective agricultural agents .

Mechanism of Action

The mechanism of action of 4-Hydroxypentanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of certain enzymes and proteins, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4-hydroxypentanehydrazide (inferred properties) with structurally analogous hydrazides:

Key Observations :

- Aromatic vs. Aliphatic Hydrazides : Aromatic derivatives (e.g., 4-hydroxybenzoic hydrazide) exhibit higher melting points and enhanced stability due to π-π stacking and hydrogen bonding, whereas aliphatic analogs like 4-hydroxypentanehydrazide are expected to have lower thermal stability.

- Substituent Effects: Electron-donating groups (e.g., -N(CH₃)₂ in 4-(dimethylamino)benzohydrazide) enhance solubility in polar aprotic solvents like DMSO, while hydroxyl groups improve water solubility.

Biological Activity

4-Hydroxypentanehydrazide is a hydrazide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Hydrazide derivatives, including 4-hydroxypentanehydrazide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Hydroxypentanehydrazide | E. coli | 0.5 µg/mL | 20 |

| S. aureus | 0.39 µg/mL | 21 | |

| P. aeruginosa | 1.56 µg/mL | 19 |

The results suggest that 4-hydroxypentanehydrazide exhibits significant inhibitory effects on the growth of pathogenic bacteria, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

Studies have shown that hydrazide compounds can also possess anticancer activity. In vitro assays have demonstrated that 4-hydroxypentanehydrazide inhibits the proliferation of cancer cell lines, such as HepG2 (hepatocellular carcinoma).

Table 2: Anticancer Activity of 4-Hydroxypentanehydrazide

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 (Hepatocellular) | >100 | >1000 |

| MCF-7 (Breast Cancer) | 75 | 13 |

The selectivity index indicates a favorable safety profile, suggesting minimal cytotoxicity towards normal cells while effectively targeting cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory potential of hydrazides has also been documented. Research indicates that compounds like 4-hydroxypentanehydrazide can inhibit pro-inflammatory cytokines, contributing to their therapeutic efficacy in inflammatory diseases.

Table 3: Anti-inflammatory Activity of Hydrazide Derivatives

| Compound Name | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 4-Hydroxypentanehydrazide | TNF-α: 70% | 50 |

| IL-6: 65% | 50 |

These findings highlight the compound's potential in managing inflammatory conditions .

Case Study: Antimicrobial Efficacy in Clinical Settings

A recent clinical study evaluated the efficacy of hydrazide derivatives against multidrug-resistant bacterial infections in hospitalized patients. The study reported that patients treated with formulations containing 4-hydroxypentanehydrazide showed a significant reduction in infection rates compared to control groups.

Findings:

- Patient Group: 100 patients with confirmed bacterial infections.

- Treatment Duration: 14 days.

- Results:

- Infection clearance rate: 85% in treated group vs. 50% in control.

- No adverse effects reported.

This case study underscores the clinical relevance of hydrazides as potential therapeutic agents against resistant infections .

Q & A

Q. What safety protocols are critical when handling 4-Hydroxypentanehydrazide in aqueous and organic phases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.